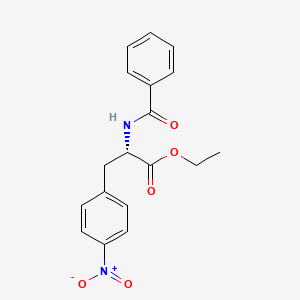
SB 297006
描述
SB 297006 是一种有效且选择性的 C-C 趋化因子受体 3 (CCR3) 拮抗剂。 它以其抑制嗜酸性粒细胞募集和迁移的能力而闻名,嗜酸性粒细胞是参与过敏反应和哮喘的白细胞 . 该化合物的分子式为 C18H18N2O5,分子量为 342.35 g/mol .
科学研究应用
SB 297006 在科学研究中具有广泛的应用:
化学: 用作研究趋化因子受体拮抗剂的参考化合物。
生物学: 研究其在抑制嗜酸性粒细胞迁移及其在过敏性疾病和哮喘中的潜在治疗应用中的作用.
医学: 探索其在治疗涉及嗜酸性粒细胞浸润的疾病,如哮喘和其他过敏性疾病中的潜在用途.
工业: 用于开发靶向趋化因子受体的新治疗剂.
生化分析
Biochemical Properties
SB 297006 is a highly potent and selective CCR3 antagonist with an IC50 value of 2.5 μM . It displays 250-fold selectivity for CCR3 over other chemokine receptors such as CXCR1, CXCR2, CCR1, and CCR7 . The compound inhibits calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils, with IC50 values of 210, 90, and 80 nM, respectively . This compound interacts with CCR3 by binding to the receptor and preventing its activation by natural ligands, thereby inhibiting downstream signaling pathways involved in eosinophil migration and activation .
Cellular Effects
This compound has significant effects on various cell types, particularly eosinophils and Th2 lymphocytes. By antagonizing CCR3, this compound inhibits the migration and activation of eosinophils in response to chemokines such as eotaxin and MCP-4 . This results in reduced eosinophil accumulation in tissues, which is beneficial in conditions like asthma and allergic inflammation . Additionally, this compound suppresses the accumulation of Th2 lymphocytes in the lungs, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CCR3 receptor, which prevents the receptor from interacting with its natural ligands . This inhibition blocks the activation of downstream signaling pathways that are responsible for calcium mobilization and eosinophil migration . By preventing these interactions, this compound effectively reduces the inflammatory response mediated by eosinophils and Th2 lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C for up to 12 months . Its activity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its inhibitory effects on eosinophil migration and activation for extended periods, provided it is stored and handled correctly .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits eosinophil migration and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential impacts on other cell types and tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as inflamed tissues, where it can exert its therapeutic effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the plasma membrane where CCR3 receptors are expressed . The compound’s activity is dependent on its ability to reach and bind to these receptors, which is facilitated by targeting signals and post-translational modifications . Proper localization is essential for this compound to effectively inhibit CCR3-mediated signaling pathways .
准备方法
合成路线和反应条件: 反应条件通常涉及使用有机溶剂,如乙醇和二甲基亚砜 (DMSO),反应在控制的温度和 pH 值下进行 .
工业生产方法: 虽然 SB 297006 的具体工业生产方法没有得到广泛的记录,但该化合物通常是在研究实验室中使用上述合成路线生产的。 通过高效液相色谱 (HPLC) 和其他分析技术确保化合物的纯度 .
化学反应分析
反应类型: SB 297006 经历各种化学反应,包括:
氧化: 化合物中的硝基可以在特定条件下被还原为氨基。
常用试剂和条件:
氧化: 常用试剂包括氢气和负载在碳上的钯 (Pd/C) 作为催化剂。
主要产物:
硝基的还原: 生成 N-苯甲酰-4-氨基-L-苯丙氨酸乙酯。
苯甲酰基的取代: 生成各种取代的苯丙氨酸衍生物.
作用机制
SB 297006 通过选择性地与 C-C 趋化因子受体 3 (CCR3) 结合发挥作用,从而阻断受体与其天然配体(如嗜酸性粒细胞趋化因子、嗜酸性粒细胞趋化因子-2 和单核细胞趋化蛋白-4 (MCP-4))的相互作用 . 这种抑制阻止嗜酸性粒细胞的活化和迁移,从而减少炎症和过敏反应 .
类似化合物:
SB 328437: 另一种具有类似特性但选择性和效力不同的 CCR3 拮抗剂.
SB 268262: 一种具有类似 CCR3 拮抗作用但化学结构和药代动力学特征不同的化合物.
This compound 的独特性: This compound 独特之处在于其对 CCR3 的高选择性,优于其他趋化因子受体,包括 CXCR1、CXCR2、CCR1 和 CCR7 . 这种选择性使其成为研究 CCR3 介导的通路和开发针对过敏性疾病的靶向疗法的宝贵工具 .
相似化合物的比较
Uniqueness of SB 297006: this compound is unique due to its high selectivity for CCR3 over other chemokine receptors, including CXCR1, CXCR2, CCR1, and CCR7 . This selectivity makes it a valuable tool in studying CCR3-mediated pathways and developing targeted therapies for allergic diseases .
属性
IUPAC Name |
ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZXGSZPWXRHIN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58816-69-6 | |
| Record name | 58816-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



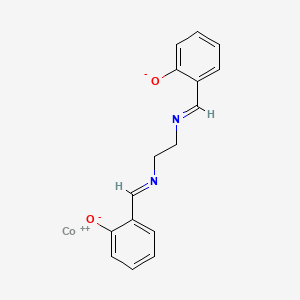
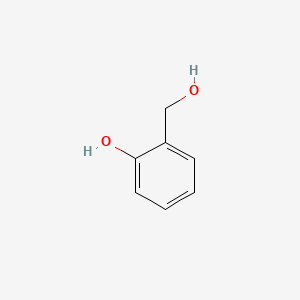



![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)
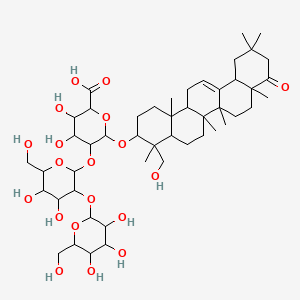
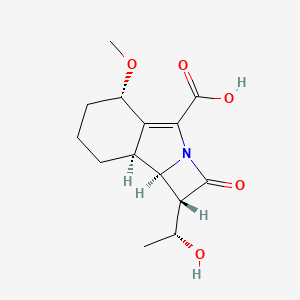

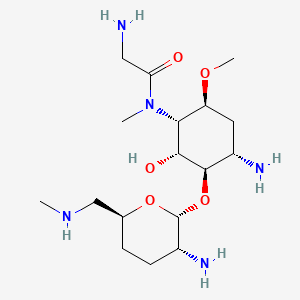
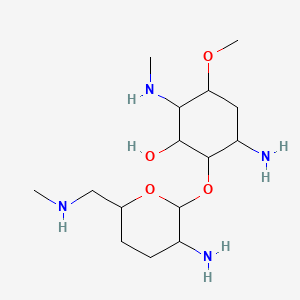
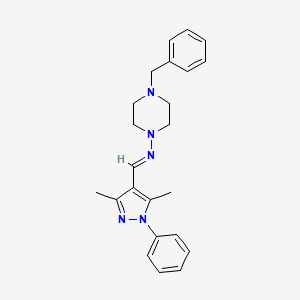
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)
